molecular formula C8H11N3O B1290214 2-amino-N-(pyridin-2-ylmethyl)acetamide CAS No. 3014-26-4

2-amino-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B1290214
CAS No.: 3014-26-4
M. Wt: 165.19 g/mol
InChI Key: WMZPHHADOVYGMG-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-2-ylmethyl)acetamide, also known as 2-APM, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile compound with a wide range of chemical, biochemical, and physiological effects.

Biochemical Analysis

Biochemical Properties

2-amino-N-(pyridin-2-ylmethyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or activating enzymatic activity. For example, it may interact with proteases, kinases, and other enzymes involved in cellular signaling pathways. The nature of these interactions can vary, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression by altering their binding to DNA. Furthermore, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects are observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in diminished or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific organelles or tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPHHADOVYGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627593
Record name N-[(Pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3014-26-4
Record name N-[(Pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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